molecular formula C18H16FN3O2S B2998144 2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide CAS No. 688337-02-2

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

Cat. No.: B2998144
CAS No.: 688337-02-2
M. Wt: 357.4
InChI Key: AAZFPCKJAGGONW-UHFFFAOYSA-N
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Description

2-[1-(4-Fluorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide is a synthetic small molecule designed for research applications, particularly in the field of antimicrobial discovery. Its structure incorporates two key pharmacophores: a 1-(4-fluorophenyl)imidazole moiety and an N-(2-methoxyphenyl)acetamide unit, linked via a sulfanyl bridge. This molecular architecture is characteristic of compounds investigated for their potential biological activity. Compounds featuring an imidazole core and similar acetamide side chains have demonstrated significant antibacterial properties in scientific studies, showing efficacy against a range of Gram-positive bacteria . The imidazole ring is a privileged structure in medicinal chemistry, known for its ability to coordinate with enzymes and receptors . The strategic incorporation of fluorine and methoxy substituents is a common approach to modulate the molecule's electronic properties, lipophilicity, and overall bioavailability, which can enhance its interaction with biological targets . The primary research value of this compound lies in its potential as a dual-targeting agent . The synthetic combination of discrete functional elements can impair resistance development and may result in antibacterial activity that is greater than the sum of its individual parts . Researchers can utilize this compound as a chemical tool to probe bacterial mechanisms or as a lead structure for the development of novel therapeutics against drug-resistant pathogens . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-24-16-5-3-2-4-15(16)21-17(23)12-25-18-20-10-11-22(18)14-8-6-13(19)7-9-14/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZFPCKJAGGONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of an imidazole ring, a sulfanyl group, and a methoxyphenyl acetamide moiety, which contribute to its diverse biological properties. The presence of the fluorophenyl group enhances its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity.
  • Receptor Modulation : It has been shown to act as a positive allosteric modulator (PAM) for GABA-A receptors, enhancing neurotransmission in the central nervous system .
  • Antioxidant Activity : The sulfanyl group can participate in redox reactions, potentially providing protective effects against oxidative stress.

Anticancer Properties

Research indicates that derivatives of imidazole compounds exhibit significant anticancer activity. For instance, compounds similar to 2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide have demonstrated efficacy against various cancer cell lines:

Cell LineIC50 (µM)Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

These results suggest that the compound may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation . This makes it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Study on GABA-A Receptor Modulation : A series of benzimidazole derivatives were evaluated for their ability to modulate GABA-A receptors. The findings indicated that certain modifications significantly enhanced receptor binding and metabolic stability .
  • Anticancer Evaluation : A comprehensive evaluation was conducted on various imidazole derivatives against multiple cancer types, revealing promising results in inhibiting tumor growth and inducing apoptosis in sensitive cell lines .
  • Oxidative Stress Protection : Research has highlighted the antioxidant potential of sulfur-containing compounds, suggesting that the sulfanyl group in this compound may confer protective effects against oxidative damage in cellular models.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Imidazole Substituent Acetamide Substituent Molecular Weight Key Features
Target Compound 1-(4-Fluorophenyl) N-(2-Methoxyphenyl) ~364.4 Ortho-methoxy group enhances steric effects; potential for selective binding .
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide 1-(4-Fluorophenyl) N-(1-Naphthyl) ~395.4 Bulky naphthyl group reduces solubility but may improve π-π stacking interactions.
2-[1-(3-Chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide 1-(3-Chlorophenyl) N-(4-Fluorophenyl) ~365.8 Chlorine increases lipophilicity; para-fluoro on acetamide alters electronic properties.
K242-0699 Screening Compound 1-(5-Chloro-2-methoxyphenyl) N-(4-Fluorophenyl) ~457.3 Chloro and methoxy groups enhance lipophilicity; larger molecular weight impacts pharmacokinetics.
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Benzo[d]imidazole N-(4-Fluorophenyl) ~301.3 Benzimidazole core increases aromatic interactions; lower molecular weight improves solubility.
2-(2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide 2-[(4-Chlorobenzyl)sulfanyl]-5-(hydroxymethyl) N-(4-Fluorobenzyl) ~419.9 Hydroxymethyl group introduces hydrogen bonding; fluorobenzyl enhances metabolic stability.

Structural Analysis Tools

Crystallographic data for related compounds were refined using SHELXL and visualized via WinGX/ORTEP , highlighting the importance of structural precision in understanding steric and electronic interactions.

Key Research Findings

  • Ortho-Substitution Advantage : The target compound’s 2-methoxyphenyl group may reduce off-target interactions compared to para-substituted analogs (e.g., ), as observed in similar antimicrobial studies .
  • Metabolic Stability : Fluorine-containing compounds (e.g., target, ) generally exhibit longer half-lives due to resistance to oxidative metabolism.

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